molecular formula C24H24O6 B14182041 2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate CAS No. 922509-49-7

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate

Cat. No.: B14182041
CAS No.: 922509-49-7
M. Wt: 408.4 g/mol
InChI Key: WRQQKTQWJPHWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two hydroxyl groups on the propyl chain and two benzyloxy groups on the benzoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with 3,5-bis(benzyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl 3,5-bis(benzyloxy)benzoate is unique due to the presence of both hydroxyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

922509-49-7

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

IUPAC Name

2,3-dihydroxypropyl 3,5-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C24H24O6/c25-14-21(26)17-30-24(27)20-11-22(28-15-18-7-3-1-4-8-18)13-23(12-20)29-16-19-9-5-2-6-10-19/h1-13,21,25-26H,14-17H2

InChI Key

WRQQKTQWJPHWQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC(CO)O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.